3-Chlorosalicylic acid 3-Chlorosalicylic acid The photocatalytic degradation of 3-chlorosalicylic acid (3-CSA) by pure and Nb-doped TiO2 ceramic membranes was studied.

Brand Name: Vulcanchem
CAS No.: 1829-32-9
VCID: VC20761314
InChI: InChI=1S/C7H5ClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
SMILES: C1=CC(=C(C(=C1)Cl)O)C(=O)O
Molecular Formula: C7H5ClO3
Molecular Weight: 172.56 g/mol

3-Chlorosalicylic acid

CAS No.: 1829-32-9

Cat. No.: VC20761314

Molecular Formula: C7H5ClO3

Molecular Weight: 172.56 g/mol

* For research use only. Not for human or veterinary use.

3-Chlorosalicylic acid - 1829-32-9

CAS No. 1829-32-9
Molecular Formula C7H5ClO3
Molecular Weight 172.56 g/mol
IUPAC Name 3-chloro-2-hydroxybenzoic acid
Standard InChI InChI=1S/C7H5ClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
Standard InChI Key PPINMMULCRBDOS-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)O)C(=O)O
Canonical SMILES C1=CC(=C(C(=C1)Cl)O)C(=O)O

Basic Information and Identification

Structural Information

3-Chlorosalicylic acid is a substituted benzoic acid with a molecular formula of C₇H₅ClO₃ and a molecular weight of 172.566 . The compound features a benzene ring with three substituents: a carboxylic acid group, a hydroxyl group, and a chlorine atom. The chlorine atom is positioned at the 3-position of the ring, while the hydroxyl group occupies the 2-position, and the carboxylic acid group is attached at the 1-position . This specific arrangement of functional groups contributes to the compound's unique chemical properties and reactivity patterns.

The structural representation of 3-chlorosalicylic acid can be expressed in various formats, including:

  • SMILES notation: C1=CC(=C(C(=C1)Cl)O)C(=O)O

  • InChI: InChI=1S/C7H5ClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)

  • InChIKey: PPINMMULCRBDOS-UHFFFAOYSA-N

The presence of both hydroxyl and carboxyl groups in close proximity creates the potential for intramolecular hydrogen bonding, which influences the compound's physical and chemical behavior. The chlorine atom at the meta position relative to the carboxyl group introduces electronic effects that further modify the reactivity of the molecule.

Nomenclature and Classification

3-Chlorosalicylic acid is known by several names in the chemical literature and commercial contexts:

  • 3-Chloro-2-hydroxybenzoic acid (IUPAC name)

  • 3-Chlorosalicylic acid (common name)

  • Benzoic acid, 3-chloro-2-hydroxy- (alternative name)

  • Salicylic acid, 3-chloro- (alternative name)

The compound is classified as a substituted benzoic acid, specifically a chlorinated derivative of salicylic acid. It belongs to the broader class of phenolic acids due to the presence of the hydroxyl group adjacent to the carboxylic acid functionality . This structural arrangement is characteristic of salicylic acid derivatives, which are known for their diverse biological activities and chemical applications.

Chemical and Physical Properties

Physical Characteristics

3-Chlorosalicylic acid typically appears as a white crystalline powder at room temperature . The compound has a documented melting point range of 180°C to 186°C according to specifications from commercial sources . This relatively high melting point is indicative of strong intermolecular forces, likely including hydrogen bonding between the carboxylic acid groups and potential π-stacking interactions of the aromatic rings.

The compound is moderately soluble in organic solvents such as ether, as evidenced by extraction procedures described in synthesis protocols . The solubility characteristics are influenced by the polar functional groups (carboxylic acid and hydroxyl) balanced against the hydrophobic aromatic ring and chlorine substituent.

When synthesizing derivatives of 3-chlorosalicylic acid, recrystallization from solvents such as toluene or toluene-petroleum mixtures has been reported as an effective purification method, suggesting limited solubility in these non-polar solvents at room temperature but increased solubility at elevated temperatures .

Synthesis and Preparation Methods

Industrial Manufacturing

Industrial production likely involves optimized versions of laboratory synthesis methods, scaled up with considerations for efficiency, cost-effectiveness, and environmental impact. The availability of this compound through commercial channels facilitates its use in research and development activities across various fields.

Analytical Characteristics

Chromatographic Properties

Gas chromatography data provides valuable information for the analytical identification of 3-chlorosalicylic acid. According to the NIST database, the compound exhibits a retention index (RI) of 1548 on a non-polar SE-30 column under temperature-programmed conditions . These conditions include:

  • Column type: Capillary

  • Active phase: SE-30

  • Temperature programming rate: 4 K/min

  • Column length: 20 m

  • Column diameter: 0.2 mm

  • Starting temperature: 100°C

  • Final temperature: 230°C

Table 1: Gas Chromatography Retention Data for 3-Chlorosalicylic Acid

Column typeActive phaseRetention IndexReferenceConditions
CapillarySE-301548Shakirov, Tsypysheva, et al., 19884 K/min; Column length: 20 m; Column diameter: 0.2 mm; T start: 100°C; T end: 230°C

Additionally, predicted collision cross-section data is available for various adducts of 3-chlorosalicylic acid, providing useful information for mass spectrometry-based identification:

Table 2: Predicted Collision Cross Section for 3-Chlorosalicylic Acid Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+173.00000129.1
[M+Na]+194.98194142.3
[M+NH4]+190.02654137.2
[M+K]+210.95588137.2
[M-H]-170.98544129.7
[M+Na-2H]-192.96739135.1
[M]+171.99217131.3
[M]-171.99327131.3

This collision cross-section data is particularly valuable for advanced analytical applications using ion mobility spectrometry coupled with mass spectrometry .

Applications and Research Findings

Research Developments

Research developments involving 3-chlorosalicylic acid appear to focus on its chemical modifications to create derivatives with potentially enhanced or novel properties. The detailed synthesis procedures for creating acetylated derivatives and propargyl esters indicate scientific interest in expanding the chemical space around this core structure.

The acetylation of 3-chlorosalicylic acid to form 3-chloroacetylsalicylic acid represents a significant modification that alters the compound's physical properties and potentially its biological activity. This transformation is analogous to the conversion of salicylic acid to acetylsalicylic acid (aspirin), suggesting possible pharmaceutical research directions.

Further esterification to create propargyl esters introduces an alkyne functional group, which could enable click chemistry applications for bioconjugation or material science applications. These synthetic pathways demonstrate the versatility of 3-chlorosalicylic acid as a starting material for chemical diversification .

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